molecular formula C12H5Br5O B1432750 2,2',4,5,5'-Pentabromodiphenyl ether CAS No. 446254-65-5

2,2',4,5,5'-Pentabromodiphenyl ether

Cat. No. B1432750
CAS RN: 446254-65-5
M. Wt: 564.7 g/mol
InChI Key: QUZWDWNIWWAQDI-UHFFFAOYSA-N
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Description

2,2’,4,5,5’-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .


Molecular Structure Analysis

The molecular formula of 2,2’,4,5,5’-Pentabromodiphenyl ether is C12H5Br5O . It is a polybrominated diphenyl ether where the hydrogens at the 2, 4, 5, 2’, and 4’ positions have been replaced by bromines .


Physical And Chemical Properties Analysis

2,2’,4,5,5’-Pentabromodiphenyl ether has a molar mass of 564.688 g/mol . It appears as a viscous white to amber-colored liquid . It has a density of 2.3±0.1 g/cm3 , and it decomposes at its boiling point . It is not soluble in water .

Scientific Research Applications

Cardiotoxicity Assessment

2,2’,4,5,5’-Pentabromodiphenyl ether has been used in in vitro studies to assess cardiotoxicity using organotypic human induced pluripotent stem cell-derived models. This application is crucial for understanding the potential heart-related side effects of exposure to this compound .

Toxicological Review

The compound has undergone extensive toxicological reviews to support information on the Integrated Risk Information System (IRIS). These reviews are essential for evaluating the risks associated with exposure and determining safe levels for humans .

Environmental Contamination Studies

Research has been conducted on the presence of 2,2’,4,5,5’-Pentabromodiphenyl ether in children’s toys, which highlights the environmental contamination and exposure risks associated with this compound .

Neurotoxicity in Wildlife

Studies have shown that 2,2’,4,5,5’-Pentabromodiphenyl ether can cause neurotoxicity in mammals and is present in global food chains, affecting avian species as well. Understanding its impact on wildlife is vital for environmental protection efforts .

Human Health Effects

Research indicates that prenatal exposure to this compound can cause spermatogenic injuries in mice, which raises concerns about its effects on human reproductive health. This area of study is important for public health and safety .

Developmental Exposure Effects

Academic research has explored the effects of developmental exposure to 2,2’,4,5,5’-Pentabromodiphenyl ether on sex steroids, sexual development, and sexually dimorphic behavior in rats. These findings are significant for understanding the developmental impacts of this compound .

Safety and Hazards

2,2’,4,5,5’-Pentabromodiphenyl ether is suspected to be a toxic substance to humans . It is considered a hazard due to its potential endocrine-mediated effects on the body and possible developmental effects in nursed babies .

Mechanism of Action

Target of Action

2,2’,4,5,5’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It is part of a group of polybrominated diphenyl ethers (PBDEs) that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .

Mode of Action

It is known to cause endocrine-mediated effects on the body . This suggests that it may interact with hormone receptors or other components of the endocrine system, altering hormone production or signaling.

Biochemical Pathways

It is known to induce lipid accumulation throughout differentiation in 3t3-l1 and human preadipocytes in vitro . This suggests that it may affect lipid metabolism or other related biochemical pathways.

Pharmacokinetics

It is known to be a persistent organic pollutant , suggesting that it may have a long half-life in the body and environment. It is also known to be insoluble in water , which may affect its bioavailability and distribution within the body.

Result of Action

It is suspected to cause endocrine-mediated effects on the body and to induce lipid accumulation throughout differentiation in 3T3-L1 and human preadipocytes in vitro . This suggests that it may alter cellular lipid metabolism and hormone signaling.

Action Environment

The action of 2,2’,4,5,5’-Pentabromodiphenyl ether can be influenced by various environmental factors. As a persistent organic pollutant , it can remain in the environment for a long time, potentially leading to long-term exposure. Its insolubility in water may also affect its distribution in the environment and within the body. Furthermore, its use as a flame retardant suggests that it may be found in a variety of environments, including homes and workplaces, leading to widespread exposure.

properties

IUPAC Name

1,2,4-tribromo-5-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWDWNIWWAQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879913
Record name BDE-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-65-5
Record name 2,2',4,5,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS335UEHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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